Acetochlor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 1,2-dichloroethane, p-xylene, n-heptane

Soluble in alcohol, acetone, toluene, carbon tetrachloride

Soluble in diethyl ether, benzene, chloroform, ethyl acetate

Synonyms

Canonical SMILES

Herbicidal Properties and Mode of Action

Acetochlor is a widely used pre-emergent herbicide belonging to the chloroacetanilide class. Scientific research has primarily focused on its effectiveness in controlling weeds in various agricultural settings. Studies have demonstrated its efficacy against a broad spectrum of grasses and broadleaf weeds in crops like corn, soybeans, cotton, and peanuts []. The herbicidal action of acetochlor disrupts cell division in germinating weeds by inhibiting fatty acid synthesis, ultimately leading to their death [].

Environmental Fate and Degradation

Understanding the environmental fate and degradation of acetochlor is crucial for assessing its potential impact on the environment. Research has investigated its behavior in soil and water, including factors influencing its persistence and degradation rates. Studies have shown that various factors, such as soil type, microbial activity, and temperature, can significantly impact acetochlor degradation []. Additionally, research has explored the identification and characterization of acetochlor metabolites formed during degradation processes [].

Potential Environmental Impacts

The potential environmental impacts of acetochlor are a significant area of scientific inquiry. Research has examined the potential for acetochlor to contaminate surface and groundwater, particularly in areas with intensive agricultural practices []. Additionally, studies have investigated the potential effects of acetochlor on non-target organisms, including soil microbes, aquatic invertebrates, and wildlife [].

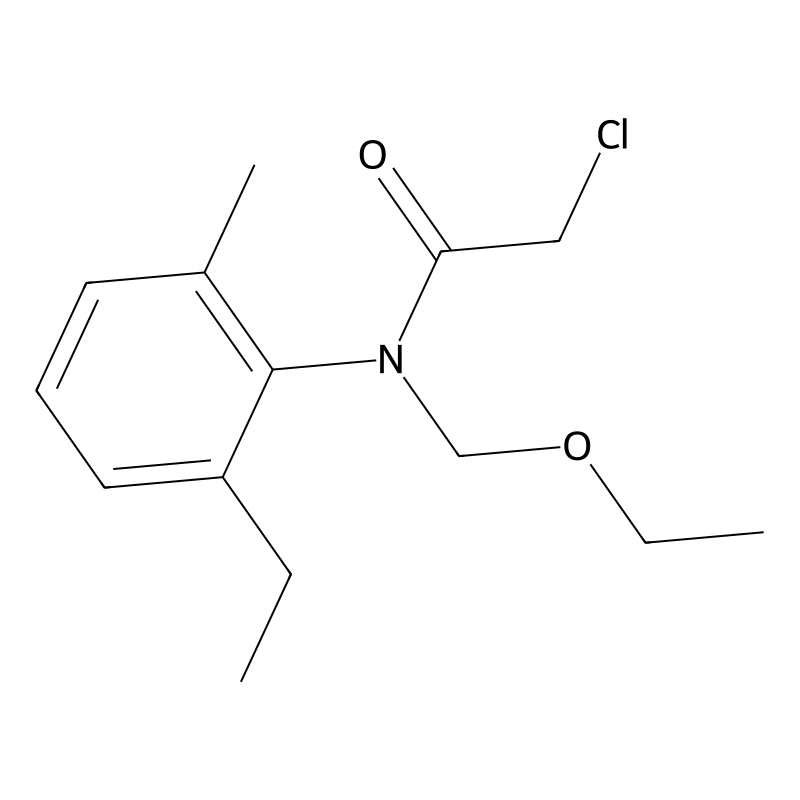

Acetochlor is a selective herbicide belonging to the class of chloroacetanilides, primarily utilized for controlling a broad spectrum of annual grasses, sedge, and broadleaf weeds in corn cultivation. Developed by Monsanto Company and Zeneca, acetochlor functions by inhibiting specific enzymatic pathways involved in plant growth, particularly elongase inhibition and the inhibition of geranylgeranyl pyrophosphate cyclization enzymes, which are integral to the gibberellin biosynthetic pathway . Its chemical structure is represented as C₁₄H₂₀ClNO₂, featuring a chloroacetyl group that contributes to its herbicidal properties .

Acetochlor's herbicidal action primarily targets germinating seedlings. It disrupts plant growth by inhibiting enzymes involved in two key pathways:

- Elongase inhibition: Acetochlor disrupts cell wall formation by inhibiting elongase enzymes, essential for cell elongation [].

- Gibberellin pathway: It interferes with the synthesis of gibberellins, plant hormones crucial for seed germination and shoot growth, by inhibiting geranylgeranyl pyrophosphate (GGPP) cyclization enzymes [].

This dual mode of action effectively controls weed growth in agricultural settings.

Physical and Chemical Properties

While classified as a low-acute toxicity herbicide [], acetochlor poses several safety concerns:

- Carcinogenicity: The Environmental Protection Agency (EPA) classifies acetochlor as a probable human carcinogen, with potential to cause nasal tumors through a specific metabolite [].

- Endocrine disruption: Studies suggest acetochlor may disrupt thyroid hormone function [].

- Environmental impact: Due to its persistence in soil and potential for water contamination, acetochlor raises concerns about ecological effects on non-target organisms [].

- Formation of Anilide: Acetochlor is synthesized from 2-ethyl-6-methylaniline through a reaction with chloroacetyl chloride, resulting in the formation of an anilide .

- Ether Formation: The anilide is further treated with chloromethyl ethyl ether in the presence of sodium hydroxide, leading to the production of acetochlor .

- Oxidation Reactions: Acetochlor can undergo oxidation reactions in the environment, where hydroxyl radicals can react with it to form various degradation products .

Acetochlor can be synthesized through various methods:

- Traditional Method: The conventional synthesis route involves reacting 2-ethyl-6-methylaniline with chloroacetyl chloride to form an anilide, followed by treatment with chloromethyl ethyl ether and sodium hydroxide .

- Methylene Technique: A novel method involves a methylene technique that enhances yield and purity during synthesis. This method emphasizes controlling reaction conditions such as pH and temperature to optimize acetochlor production .

Acetochlor is primarily employed in agriculture for weed control in corn fields. It is particularly effective against a variety of weeds that compete with crops for nutrients and water. In the United States, it has been registered by the Environmental Protection Agency as a substitute for other herbicides like atrazine due to its efficacy and lower environmental impact when used correctly . Specific applications include:

- Pre-emergence application before weed germination.

- Pre-planting application with soil incorporation at rates around 5 liters per hectare .

Research on acetochlor's interactions with biological systems has revealed several critical findings:

- Toxicological Effects: Acetochlor has been identified as a probable human carcinogen and disruptor of thyroid function. Studies indicate that it can lead to nasal turbinate tumors through cytotoxic mechanisms .

- Aquatic Toxicity: In aquatic environments, acetochlor has been shown to affect fish behavior and physiology by inducing oxidative stress, lowering tissue protein levels, and causing DNA damage in various organs .

- Environmental Impact: Acetochlor is frequently detected in natural water bodies, raising concerns about its ecological effects on non-target species and potential bioaccumulation .

Acetochlor shares similarities with several other herbicides within the chloroacetanilide class. The following table highlights these compounds along with their unique features:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Alachlor | C₁₄H₁₈ClNO₂ | Widely used but has higher toxicity concerns than acetochlor. |

| Propachlor | C₁₄H₁₈ClNO₂ | Effective against similar weed types but less commonly used today. |

| Metolachlor | C₁₄H₁₈ClN | More selective for certain weeds; used primarily in soybean cultivation. |

| Butachlor | C₁₄H₁₈ClNO₂ | Similar mode of action but often less effective against certain weed species compared to acetochlor. |

Acetochlor's uniqueness lies in its specific mechanism of action targeting gibberellin pathways and its registration status as a safer alternative to older herbicides like atrazine.

Glutathione Conjugation Pathways in Tolerant Crops

Glutathione (GSH) conjugation is the primary detoxification mechanism for acetochlor in tolerant monocotyledonous crops such as maize and sorghum. This pathway involves the nucleophilic displacement of the chlorine atom in the chloromethyl group of acetochlor by the thiol group of GSH, catalyzed by glutathione S-transferase (GST) enzymes [1] [2]. The resulting GSH-acetochlor conjugate is further metabolized into mercapturic acid derivatives, which are excreted into vacuoles or apoplastic spaces [2].

Studies demonstrate that herbicide safeners like furilazole enhance GST activity in maize, increasing acetochlor metabolism by up to 70% within 10 minutes of application [1]. This rapid conjugation prevents the accumulation of phytotoxic intermediates, explaining acetochlor’s selectivity in crops versus susceptible weeds. Comparative analyses show that tolerant species exhibit 3–5 times higher GST activity than susceptible plants, directly correlating with reduced herbicide injury [3].

Homoglutathione-Mediated Detoxification in Legumes

Legumes such as soybeans employ homoglutathione (hGSH), a γ-glutamylcysteinyl-β-alanine analog of GSH, for acetochlor detoxification [3]. The hGSH conjugation pathway follows a similar mechanism to GSH but produces distinct metabolites due to the β-alanine moiety’s altered reactivity. In soybeans, hGSH-acetochlor conjugates account for over 60% of initial metabolites, compared to <10% in non-leguminous species [3].

This specialization may explain legumes’ heightened tolerance to acetochlor. Field trials indicate that hGSH-enriched soybean cultivars metabolize acetochlor 40% faster than conventional varieties, reducing residual herbicide concentrations in soil by 25% [3]. The evolutionary adaptation of hGSH systems in legumes underscores the diversity of plant detoxification strategies.

Cytochrome P450 Involvement in Metabolic Inactivation

Cytochrome P450 monooxygenases (CYP450s) complement conjugation pathways by catalyzing acetochlor’s oxidative modification. In maize, CYP450-mediated N-dealkylation removes the ethoxymethyl group, yielding 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide (CMEPA) [4]. This metabolite lacks herbicidal activity and undergoes subsequent hydroxylation or glycosylation for compartmentalization [4].

The EthBAD cytochrome P450 system, identified in Rhodococcus sp. T3-1, demonstrates conserved functionality in plants and microbes [4]. In maize roots, CYP71C3v2 overexpression increases acetochlor inactivation rates by 35%, highlighting P450s’ role in metabolic resistance [4]. However, CYP450 activity alone is insufficient for full detoxification, necessitating synergistic action with GSTs.

Microbial Degradation Pathways in Soil Systems

Aerobic vs Anaerobic Biodegradation Routes

Microbial degradation of acetochlor proceeds via distinct pathways under aerobic and anaerobic conditions:

| Parameter | Aerobic Degradation | Anaerobic Degradation |

|---|---|---|

| Primary Pathway | Oxidative dechlorination | Reductive dechlorination |

| Key Enzymes | Monooxygenases, dehalogenases | Sulfate reductases, thioltransferases |

| Major Metabolites | 2-Ethyl-6-methylaniline, CO₂ | Thioether derivatives, CH₄ |

| Half-Life (Days) | 14–28 | 7–14 |

Aerobic consortia dominated by Pseudomonas and Rhodococcus spp. utilize oxygen-dependent deethoxymethylation to cleave acetochlor into 2'-methyl-6'-ethyl-2-chloroacetanilide (CMEPA) [5]. Further oxidation yields non-toxic aromatic amines, which mineralize into CO₂ [5]. In contrast, anaerobic communities (e.g., Desulfovibrio, Lacrimispora) employ reductive dechlorination, replacing the chlorine atom with hydrogen or thiol groups [6]. Sulfate-reducing conditions accelerate this process, with acclimated consortia achieving 99% degradation within 4 days [6].

Thiol-Mediated Conjugation and Dealkylation Processes

Thiol-based reactions are central to acetochlor’s microbial metabolism. In sulfate-rich anaerobic environments, Desulfovibrio spp. catalyze thiol-substitution dechlorination, producing 2-ethyl-6-methylthioacetamide [6]. This metabolite undergoes β-lyase-mediated cleavage to form volatile thiols, which are assimilated into microbial biomass [6].

Aerobic systems favor glutathione-dependent dealkylation, where GST analogs remove the ethoxymethyl group via nucleophilic attack [5]. The resulting thioether intermediates are hydrolyzed into mercapturic acids, paralleling plant detoxification pathways [2]. Mixed microbial communities exhibit metabolic redundancy, with 70% of isolates possessing both dealkylation and dechlorination capabilities [5].

Aquatic System Contamination Dynamics

Acetochlor contamination in aquatic systems represents a significant environmental concern due to the compound's widespread agricultural application and subsequent transport to surface waters through runoff and leaching processes. The herbicide's behavior in aquatic environments is governed by complex physical, chemical, and biological processes that determine its persistence, transformation, and ultimate environmental fate [1] [2].

Surface water monitoring programs have demonstrated that acetochlor detection occurs with considerable frequency in agricultural watersheds. The Acetochlor Registration Partnership Surface Drinking Water Supplies monitoring program documented acetochlor residues in approximately 99% of time-weighted annualized means below 0.5 parts per billion, with maximum instantaneous concentrations reaching 1.428 parts per billion in finished water samples [2]. These concentrations reflect the dynamic nature of acetochlor contamination, which exhibits seasonal patterns corresponding to application timing and hydrological conditions [3].

The fate of acetochlor in aquatic systems is significantly influenced by the formation and persistence of major metabolites, particularly ethanesulfonic acid and oxanilic acid. These degradation products demonstrate greater environmental persistence than the parent compound and are frequently detected at concentrations exceeding those of acetochlor itself [4] [5]. Monitoring data indicate that acetochlor ethanesulfonic acid was detected in approximately 16% of water samples at concentrations at or above 1.0 parts per billion, while acetochlor oxanilic acid appeared in only 0.15% of samples at similar concentrations [4].

Hydrolytic Degradation in Varied pH Conditions

The hydrolytic stability of acetochlor in aquatic systems demonstrates pronounced pH-dependent characteristics that significantly influence its environmental persistence and fate. Controlled laboratory studies have established that hydrolytic degradation rates vary substantially across different pH conditions, with alkaline environments promoting accelerated decomposition compared to acidic or neutral conditions [6] [7].

Under acidic conditions (pH 4.0), acetochlor exhibits considerable stability with half-life values ranging from 16.7 to 20.0 days depending on concentration levels [6]. The degradation mechanism under acidic conditions proceeds slowly through N-dealkylation processes, resulting in the formation of primary amine compounds while retaining the chlorine atom in the molecular structure [6]. This slow degradation rate contributes to prolonged environmental persistence in acidic surface waters, particularly in regions with acid precipitation or naturally acidic water bodies.

Neutral pH conditions (pH 7.0) demonstrate similar hydrolytic stability patterns, with measured half-life values of 18.8 to 23.1 days [6]. The degradation kinetics under neutral conditions follow first-order kinetics, with acetochlor maintaining structural integrity for extended periods. The stability observed under neutral pH conditions is consistent with regulatory assessments indicating that acetochlor remains stable between pH 5 and pH 7, with hydrolysis playing a negligible role in its overall environmental degradation [7].

Alkaline conditions (pH 9.2) promote significantly accelerated hydrolytic degradation, with half-life values decreasing to 5.4 to 6.0 days [6]. The enhanced degradation rate under alkaline conditions results from nucleophilic attack by hydroxide ions on the chloroacetyl group, leading to the formation of hydroxy-substituted and amide hydrolysis products [6]. This pH-dependent acceleration represents a critical factor in determining acetochlor persistence in alkaline surface waters and engineered treatment systems.

The hydrolytic degradation mechanism involves the interaction of water nucleophiles with the chloroacetyl functional group, resulting in the displacement of the chlorine atom and subsequent formation of hydroxylated metabolites [6]. The rate-limiting step under most environmental conditions involves the initial nucleophilic attack, which is facilitated by increased hydroxide ion concentration in alkaline solutions. Temperature effects on hydrolytic degradation remain relatively minor compared to pH influences, with degradation rates showing limited temperature dependence under controlled laboratory conditions [8].

Photolytic Decomposition Mechanisms in Surface Waters

Photolytic degradation represents a significant transformation pathway for acetochlor in surface waters exposed to solar radiation. The compound's photochemical behavior involves both direct photolysis through ultraviolet light absorption and indirect photolysis mediated by reactive oxygen species generated in natural water systems [9] [10] [11].

Direct photolysis of acetochlor occurs rapidly under controlled ultraviolet irradiation, with half-life values of 0.6 hours in methanol and 1.2 hours in water-methanol mixtures [11]. The photodecomposition process follows first-order kinetics, with dehalogenation representing the primary initial transformation step. This process is characterized by rapid increases in chloride ion concentration accompanied by equivalent proton formation, indicating the cleavage of the carbon-chlorine bond as the predominant photolytic mechanism [11].

The photodegradation pathway involves the initial formation of ten distinct metabolites identified through gas chromatography-mass spectrometry analysis [11]. These photo-products demonstrate greater photochemical stability than the parent compound, suggesting that complete mineralization requires extended irradiation periods. The aromatic ring structure remains largely intact during the initial photolysis phases, while substituents connected to the nitrogen atom undergo various transformation reactions [11].

Indirect photolysis mechanisms in natural surface waters involve the formation of hydroxyl radicals through iron-mediated photochemical processes. Studies utilizing terephthalate as a hydroxyl radical probe have demonstrated that iron amendments significantly enhance acetochlor degradation rates in sunlit wetland waters [9]. The second-order rate constant for the reaction between acetochlor and hydroxyl radicals has been determined to be 7.5 × 10^9 M^-1 s^-1, indicating rapid reaction kinetics when hydroxyl radicals are present [10].

Advanced oxidation processes utilizing ultraviolet radiation combined with persulfate demonstrate exceptional efficiency for acetochlor degradation in water treatment applications. The ultraviolet/persulfate system achieves 99.8% acetochlor removal with pseudo-first-order kinetics and an observed rate constant of 0.138 min^-1 [12]. The contribution of different degradation mechanisms includes 40% from ultraviolet irradiation, 52.1% from sulfate radicals, and 6.43% from hydroxyl radicals [12].

Environmental factors significantly influence photolytic degradation rates in natural surface waters. Dissolved organic matter can both promote and inhibit photodegradation processes, with humic acids demonstrating inhibitory effects at concentrations typical of natural waters [12]. Chloride and bicarbonate ions present in natural waters can scavenge reactive species, thereby reducing overall photolytic efficiency [12]. The effectiveness of photolytic degradation decreases with increasing water depth due to light attenuation, making this process most significant in shallow surface waters and the upper layers of deeper water bodies.

Terrestrial Ecosystem Interactions

Acetochlor interactions within terrestrial ecosystems involve complex processes governing its distribution, transformation, and environmental fate in soil systems. The compound's behavior in terrestrial environments is primarily controlled by sorption-desorption equilibria, microbial degradation processes, and transport mechanisms that determine its potential for groundwater contamination [13] [14] [15].

Soil metabolism represents the dominant pathway for acetochlor degradation in terrestrial systems, with microbial communities playing critical roles in transformation processes. The dissipation half-life in surface soils ranges from 9.3 to 12.6 days under non-sterile conditions, compared to 20.9 to 24 days in sterilized soils, demonstrating the importance of microbially-driven degradation processes [13]. The rapid formation of non-extractable residues in soil matrices accounts for a significant portion of applied acetochlor, with these bound residues becoming incorporated into macroaggregate fractions through oxidative coupling processes [13].

The primary transformation products in soil systems include acetochlor ethanesulfonic acid and acetochlor oxanilic acid, which are formed through the displacement of the chlorine atom by soil nucleophiles and subsequent oxidation reactions [13] [16]. These metabolites demonstrate greater mobility and persistence than the parent compound, with acetochlor ethanesulfonic acid showing particular propensity for leaching through soil profiles [4] [17].

Soil Adsorption-Desorption Equilibrium Models

The sorption behavior of acetochlor in soil systems follows well-characterized equilibrium models that describe the partitioning between aqueous and solid phases. Freundlich isotherms provide the most appropriate mathematical description of acetochlor sorption, with distribution coefficients (Kd) ranging from 0.05 to 37.8 milliliters per gram depending on soil properties and organic matter content [18] [15] [19].

Soil organic carbon represents the primary determinant of acetochlor sorption capacity, with highly significant correlations (R = 0.99, P < 0.001) observed between organic carbon content and Freundlich sorption coefficients [18]. The normalized sorption coefficients (Koc) typically range from 86 to 352 liters per kilogram of organic carbon, indicating moderate to high affinity for organic matter surfaces [20]. Soils under no-tillage management systems demonstrate enhanced sorption capacity compared to conventionally tilled soils, with Koc values of 116 versus 86 liters per kilogram of organic carbon, respectively [20].

The sorption mechanism involves hydrophobic interactions between acetochlor and soil organic matter, with humic and fulvic acid fractions showing particularly strong sorption affinity [18]. Humin fractions demonstrate the highest sorption capacity among humic substances, with Kd values ranging from 1.028 to 1.183 liters per kilogram and Koc values from 2.691 to 2.892 liters per kilogram of organic carbon [20]. The sorption process is influenced by soil pH, with negative correlations observed between pH and sorption coefficients [18].

Desorption processes exhibit significant hysteresis, with Freundlich desorption coefficients consistently greater than those for sorption, indicating that not all sorbed acetochlor is readily desorbed [18] [21]. The percentage of acetochlor desorbed after four successive desorption cycles ranges from 7.80% to 54.5%, with decreased desorption observed in deeper soil horizons [18] [21]. This hysteresis phenomenon suggests that acetochlor becomes increasingly bound to soil matrices over time, potentially through incorporation into organic matter structures or entrapment within microporous domains.

The sorption-desorption equilibrium is influenced by various environmental factors, including the presence of surfactants, fertilizers, and competing solutes. Anionic surfactants such as sodium dodecylbenzene sulfonate can either enhance or reduce acetochlor sorption depending on concentration levels [22]. At low surfactant concentrations (40 milligrams per liter), sorption coefficients decrease, while higher concentrations (1400 milligrams per liter) result in enhanced sorption [22]. The presence of ammonium nitrate fertilizer slightly enhances acetochlor sorption, potentially through ionic strength effects or competitive sorption mechanisms [22].

Physical Description

Color/Form

Pale straw-colored oil

Thick, oily liquid, light amber to violet

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 134 °C at 0.4 to

Flash Point

Heavy Atom Count

Density

LogP

log Kow = 4.14

Odor

Decomposition

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H361f: Suspected of damaging fertility [Warning Reproductive toxicity];

H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Vapor Pressure

2.2X10-2 mPa /1.67X10-7 mm Hg/ at 20 °C

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

34256-82-1

Absorption Distribution and Excretion

Absorbed mainly by germinating plant shoots, secondarily by roots. Translocation ... throughout the plant, with higher concentrations in vegetative parts than in reproductive parts.

Metabolism Metabolites

... /Researchers/ positively identified acetochlor mercapturate (ACM) as a metabolite of acetochlor in urine samples collected during a 24 hr period from custom (commercial) applicators who had applied acetochlor on either the day of or the day before urine collection. Concentrations in applicator urine samples ranged from 0.5 to 449 ug/L (0.3-121 ug/g creatinine). ... /Investigators/ found that ACM accounted for as much as 42% of the total acetochlor-derived metabolites; however, as the exposure level decreased (based on total acetochlor metabolite level), ACM became a less abundant metabolite of acetochlor (<17%). Unmetabolized acetochlor was also measured in the urine samples analyzed. At high exposures (classified as >100 ug/L), acetochlor accounted for about 0.8% of the total excreted acetochlor metabolites (approximately 2% of the ACM concentrations). At lower exposures (classified as ACM<10 ug/L), ACM and acetochlor concentrations were similar. Additionally, we tentatively identified another acetochlor metabolite that appeared to be important at low levels of exposure.

Acetachlor has known human metabolites that include 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide and N-(Ethoxymethyl)-2-ethyl-6-methylaniline.

Wikipedia

Use Classification

Methods of Manufacturing

Ethoxy methylation of the appropriate acetanilide.

General Manufacturing Information

Analytic Laboratory Methods

Method: EPA-NERL 525.2; Procedure: gas chromatography/mass spectrometry; Analyte: acetochlor; Matrix: finished drinking water, source water, or drinking water in any treatment stage; Detection Limit: not provided.

Method: EPA-OGWDW/TSC 526; Procedure: gas chromatography/mass spectrometry; Analyte: acetochlor; Matrix: raw water and finished drinking water; Detection Limit: 0.015 ug/L.

Method: USGS-NWQL O-1126-95; Procedure: gas chromatography-mass spectrometry with select-ion monitoring; Analyte: acetochlor; Matrix: natural water; Detection Limit: 0.0015 ug/L.

Product by glc. Residues in crops and animal products determined by hydrolysis and gc ... Analysis in water determined by gc-ms, or by gc with ECD ... Residues in soil by gc/ms or gc with ECD or NPD.

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Stability Shelf Life

Dates

Nanomaterial-enhanced 3D-printed sensor platform for simultaneous detection of atrazine and acetochlor

Xiaofan Ruan, Yijia Wang, Eunice Y Kwon, Limin Wang, Nan Cheng, Xiangheng Niu, Shichao Ding, Bernard J Van Wie, Yuehe Lin, Dan DuPMID: 33878594 DOI: 10.1016/j.bios.2021.113238

Abstract

The widespread use of herbicides in agriculture and gardening causes environmental and safety issues such as water pollution. Thus, efficient and convenient analysis of the levels of herbicide residues is of significant importance. Here, we employed 3D-printing to design a multiplex immunosensor for simultaneous detection of two widely used herbicides, atrazine and acetochlor. Multiplexing was achieved through customization of a lateral flow immunoassay, and then integrated with an electrochemical analyzer for ultrasensitive detection. Quantification of herbicide residues was realized through the detection of a novel nanomaterial label, the mesoporous core-shell palladium@platium nanoparticle (Pd@Pt NP), for its outstanding peroxidase-like property. During the electrochemical analysis, the catalytic activity of Pd@Pt NPs on the redox reaction between thionin acetate and hydrogen peroxide provided an electrochemically driven signal that accurately indicated the level of herbicide residues. Using this Nanomaterial-enhanced multiplex electrochemical immunosensing (NEMEIS) system, simultaneous detection of atrazine and acetochlor was realized with a limit of detection of 0.24 ppb and 3.2 ppb, respectively. To further evaluate the feasibility, the optimized NEMEIS was employed for detection in atrazine and acetochlor residue-containing spiked samples, and an overall recovery with 90.8% - 117% range was obtained. The NEMEIS constructed with the aid of 3D-printing provides a rapid, precise, economical, and portable detection device for herbicides, and its success suggests potential broad applications in chemical analysis, biosensors and point-of-care monitoring.Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction

Nan Zhang, Fei Xie, Qian Nan Guo, Hong YangPMID: 33277001 DOI: 10.1016/j.chemosphere.2020.129108

Abstract

The consecutive application of herbicide acetochlor has resulted in the widespread drug resistance of weeds and the high risks to environment and human health. To assess environmental behaviors and minimal dosage of acetochlor application in the realistic soil, we systematically investigated the acetochlor adsorption/desorption, mobility, leaching, degradation, weed bioavailability and lethal dosage of acetochlor in three soil types including Nanjing (NJ), Yancheng (YC) and Yingtan (YT). Under the same conditions (60% moisture and darkness), acetochlor had a half-life of disappearance 3 days in NJ, 4.9 days in YC and 25.7 days in YT soils. The HRLC-Q-TOF-MS/MS analyses identified ten metabolites and eight conjugates generated through dealkylation, hydroxylation, thiol conjugation and glycosylation pathways. The acetochlor adsorption to soils ranked in the order of YT > YC > NJ and was committed to the Freundlich model. By examining the effects of soil moisture, microbial activity, illumination/darkness, etc. on acetochlor degradation in soils, we showed that the chemical metabolisms could undergo multiple processes through soil microbial degradation, hydrolysis or photolysis-mediated mechanisms. The longitudinal migration assay revealed that acetochlor leaching ability in the three soils was YT > YC > NJ, which was negatively associated with the order of adsorption behavior. Four kinds of weed were grown in the acetochlor-contaminated NJ soil. The lethal concentrations for the weed plantlets were 0.16-0.3 mg/kg, much lower than the dosage of realistic field application. Overall, our work provided novel insights into the mechanism for acetochlor behaviors in soils, the natural degradation process in the environment, and the lethal concentration to the tested weed plants.Photosynthetic and physiological responses to acetochlor in paired near-isogenic lines of waxy maize (Zea mays L.)

Ying Feng, Xuemei Zhong, Yuhan Yao, Zhensheng Shi, Fenghai Li, Hongwei Wang, Xiangling Lv, Wanli Du, Min Zhu, Hu Yang, Dexuan MengPMID: 33394398 DOI: 10.1007/s11356-020-12043-w

Abstract

Acetochlor is always used in maize (Zea mays L.) fields as a common pre-emergence herbicide. In this field study, we investigated the effects of acetochlor on the photosynthetic characteristics, chlorophyll fluorescence parameters, and antioxidant enzyme activities in acetochlor-resistant (BWC95) and acetochlor-sensitive (BWC12) near-isogenic lines. We sprayed acetochlor after sowing, using water treatment as the control. After spraying acetochlor, the net photosynthetic rate, stomatal conductance, transpiration rate, and the function of chloroplasts were significantly lower in BWC12 than BWC95, whereas the intercellular COconcentrations and stomatal limitation values were higher. In addition to nonphotochemical quenching, chlorophyll fluorescence measurements obtained using leaves showed that the maximum photochemical efficiency of photosystem II (PSII), actual photochemical efficiency of PSII, photochemical quenching of chlorophyll fluorescence, and electron transport rate were higher in BWC95 than BWC12 after acetochlor treatment. H

O

and O

˙

levels were higher in BWC12 than BWC95, which resulted in severe membrane lipid peroxidation due to sustained oxidative stress. Thus, the malondialdehyde content increased significantly with the exposure time in BWC12, and the antioxidant enzyme activities were lower in BWC12 than BWC95. The results show that acetochlor resistance is directly related to a high photosynthetic rate and a protective antioxidant enzyme system.

Enantioselective toxicity and oxidative stress effects of acetochlor on earthworms (Eisenia fetida) by mediating the signaling pathway

Yalei Liu, Kuan Fang, Xiaolian Zhang, Tong Liu, Xiuguo WangPMID: 33069465 DOI: 10.1016/j.scitotenv.2020.142630

Abstract

Acetochlor (ACT) as a widely used chiral chloroacetamide herbicide is appropriate to evaluate the potential toxicity in soil ecosystems at enantiomeric level. The acute and subchronic toxicities of R-acetochlor (R-ACT) and S-acetochlor (S-ACT) on earthworms (Eisenia fetida) were investigated in the present study. Residual analyses showed that S-ACT degraded faster than R-ACT in artificial soil with half-lives of 16.5 and 21.7 d, respectively. Additionally, significant enantioselective acute toxicity in earthworms from between S-ACT and R-ACT (p < 0.05) was observed, and the acute toxicity of R-ACT were 1.9 and 1.5 times higher than those of S-ACT in the filter paper test and artificial soil test. The hydroxyl radical (OH) content, superoxide dismutase (SOD) and antioxidant enzyme catalase (CAT) activities, and cytochrome P450 content in earthworms significantly increased under the influence of ACT enantiomers; however, the acetylcholinesterase (AchE) activity was significantly inhibited after exposure to the two enantiomers. Moreover, lipid peroxidation and DNA damage were induced by ACT enantiomers. The results of transcriptome sequencing indicated that R-ACT induced a stronger oxidative stress effect than S-ACT in earthworms by mediating signaling pathways, which may be the primary reason for the enantioselective toxicity between S-ACT and R-ACT. Overall, the results demonstrated that R-ACT has a higher risk than S-ACT in the soil environment, which is important for understanding the enantioselective behavior of chloroacetamide pesticides.

Sensitive Determination of Acetochlor, Alachlor, Metolachlor and Fenthion Utilizing Mechanical Shaking Assisted Dispersive Liquid-Liquid Microextraction Prior to Gas Chromatography-Mass Spectrometry

Süleyman Bodur, Tülay Borahan, Nuray Ates, Sezgin BakırderePMID: 32839840 DOI: 10.1007/s00128-020-02965-z

Abstract

A green, sensitive and accurate dispersive liquid-liquid microextraction (DLLME) method was used to preconcentrate four selected pesticides in dam lake water samples for determination by gas chromatography-mass spectrometry (GC-MS). Conditions of the DLLME method were comprehensively investigated and optimized according to type/volume of extraction solvent, type/volume of dispersive solvent, and type/period of mixing. The developed method was validated according to the limits of detection and quantitation, accuracy, precision and linearity. Under the optimum conditions, limit of detection values calculated for alachlor, acetochlor, metolachlor and fenthion were 1.7, 1.7, 0.2 and 7.8 µg/kg (mass based), respectively. The method recorded 202, 104, 275 and 165 folds improvement in detection power values for acetochlor, alachlor, metolachlor and fenthion, respectively, when compared with direct GC-MS measurements. In order to evaluate the accuracy of the developed method, real sample application with spiking experiments was performed on dam lake water samples, and satisfactory percent recovery results in the range of 81%-120% were obtained.Anaerobic biodegradation of acetochlor by acclimated sludge and its anaerobic catabolic pathway

Junwei Liu, Xuan Zhang, Jianyi Xu, Jiguo Qiu, Jianchun Zhu, Hui Cao, Jian HePMID: 32810802 DOI: 10.1016/j.scitotenv.2020.141122

Abstract

Acetochlor is a chloroacetamide herbicide that has been widely used for weed control in recent decades. The contamination from its residue in the environment has raised major serious concerns. The aerobic degradation of acetochlor has been well studied; however, little is known regarding its anaerobic degradation. In the study, anaerobic sludge with high acetochlor degradation efficiency was obtained by pressure acclimation in a continuous flow anaerobic reactor. The acetochlor degradation dynamics followed a first-order kinetic reaction equation. The acclimated sludge could degrade six chloroacetamide herbicides with the degradation efficiencies observed as alachlor > acetochlor > propisochlor > butachlor > pretilachlor > metolachlor, and the N-alkoxyalkyl structure of these herbicides significantly affected their biodegradability. Five metabolites, 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl) acetamide, N-2-ethylphenyl acetamide, N-2-ethylphenyl formamide and 2-ethyl-N-carboxyl aniline were identified, and a putative anaerobic acetochlor degradation pathway, initiated by dechlorination, was subsequently proposed. During acclimation, the community diversity of both eubacteria and archaea in the anaerobic sludge decreased, while the abundance of microbes belonging to genera Sporomusa, Sporobacterium, Dechloromonas, Azotobacter and Methanobacterium were significantly increased and dominated the acclimated sludge, and showing a positive correlation with the acetochlor degradation capacity. These findings should be valuable to elucidate the mechanisms associated with the anaerobic catabolism of acetochlor and facilitate the engineering application of anaerobic treatment for removing acetochlor from wastewater.Changes in thyroid hormone levels and related gene expressions in embryo-larval zebrafish exposed to binary combinations of bifenthrin and acetochlor

Dongmei Guo, Wenping Liu, Jing Qiu, Yun Li, Liezong Chen, Shenggan Wu, Qiang Wang, Yongzhong QianPMID: 32468518 DOI: 10.1007/s10646-020-02206-3

Abstract

Bifenthrin (BF) and acetochlor (AT) are widely used as an insecticide and herbicide, respectively, which are introduced to the aquatic environment as a natural result. Although the thyroid active substances may coexist in the environment, their joint effects on fish have not been identified. We examined the joint toxicity of BF and AT in zebrafish (Danio rerio) in this study. An acute lethal toxicity test indicated that the median lethal concentration (LC) values of BF and AT under 96 h treatment were 0.40 and 4.56 µmol L

, respectively. The binary mixture of BF + AT displayed an antagonistic effect on the acute lethal toxicity. After 14 days post fertilization (dpf) with exposure to individual pesticides at sub-lethal concentrations of, no effects were observed on the catalase (CAT) and peroxidase (POD) activities, while the binary mixtures (except for the 7.2 × 10

µmol L

BF + 1.2 × 10

µmol L

AT exposure group) significantly induced the CAT activity. The superoxide dismutase (SOD) activity and triiodothyronine (T3) level were significantly increased in all exposure groups. The thyroxine (T4) level remained unchanged after exposure to individual pesticides, but significantly increased in the 7.2 × 10

µmol L

BF + 1.2 × 10

µmol L

AT group. The expressions of the genes Dio2, TRa, TSHβ and CRH in the thyroid hormone (TH) axis were significantly up-regulated in the 7.2 × 10

µmol L

BF + 0.4 × 10

µmol L

AT group. Our data indicated that the binary mixture of BF + AT significantly altered the antioxidant enzyme activities and gene expressions in the hypothalamic-pituitary-thyroid (HPT) axis and changed the TH levels.

Acetochlor affects zebrafish ovarian development by producing estrogen effects and inducing oxidative stress

Yingying Zhang, Wen Xue, Runze Long, Hui Yang, Wenzhi WeiPMID: 32394252 DOI: 10.1007/s11356-020-09050-2

Abstract

Acetochlor is one of the most widely used pesticides worldwide and widely distributed in the water environment. However, studies on the reproductive influence of acetochlor are still limited. To investigate the impact and potential mechanism of acetochlor on fish ovarian development, zebrafish were utilized as experiment models. The ovarian histology, ovarian development-related genes, and plasma oxidative stress-related indexes were investigated following acetochlor (at nominal concentration 1, 10, and 100 μg/L) exposure for 7 and 21 days. Results showed that low-dose acetochlor had estrogen effect and induced zebrafish estradiol (E) and ovarian vitellogenin (Vtg) synthesis and promoted ovarian development, while long-term exposure to higher doses of acetochlor reduced the ability of ovarian resistance to oxidative stress and destroyed the development of the ovary. Moreover, bone morphogenetic protein 15 (bmp15) and growth differentiation factor 9 (gdf9) were also involved in the influence of acetochlor on the ovarian development of zebrafish.

Phytoremediation of acetochlor residue by transgenic Arabidopsis expressing the acetochlor N-dealkylase from Sphingomonas wittichii DC-6

Cuiwei Chu, Bin Liu, Junwei Liu, Jian He, Lijie Lv, Hongmei Wang, Xiangting Xie, Qing Tao, Qing ChenPMID: 32361114 DOI: 10.1016/j.scitotenv.2020.138687

Abstract

Transgenic engineering is an effective way for plants to obtain strong degradation or detoxification abilities to target pollutants. Acetochlor is an important and widely used herbicide, however, its residue is persistent in soil and is toxic to humans and rotation crops. In this study, the degradation ability and tolerance to acetochlor of transgenic Arabidopsis thaliana synthesizing the oxygenase component, CndA, of the bacterial acetochlor N-dealkylase system, CndABC, were investigated. Two transgenic plants, including a cytoplasm transformant, in which the CndA was located in the cytoplasm, and a chloroplast transformant, in which the CndA was located in the chloroplast, were constructed. The cytoplasm transformant acquired only weak acetochlor degradation activity and displayed little acetochlor tolerance. In contrast, the chloroplast transformant exhibited high degradation efficiency and strong tolerance to acetochlor; it could transform 94.3% of 20 μM acetochlor in water within 48 h and eliminate 80.2% of 5 mg/kg acetochlor in soil within 30 d. The metabolite of acetochlor N-dealkylation catalyzed by CndA, 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), could be released outside the cells by chloroplast transformant and further degraded by indigenous microorganisms in the soil. This study provides an effective strategy for the phytoremediation of acetochlor residue in water and soil.Assessment of acetochlor use areas in the sahel region of Western Africa using geospatial methods

Cornelis Hoogeweg, Brian Kearns, Naresh Pai, Mark Thomas, Ian van Wesenbeeck, Annette Kirk, Jim Baxter, Acetochlor Registration PartnershipPMID: 32357151 DOI: 10.1371/journal.pone.0230990

Abstract

The goal of this study was to determine the co-occurrence between acetochlor use on crops and potentially vulnerable soils in the Permanent Interstate Committee for Drought Control in the Sahel region of Western Africa. Acetochlor, a pre-emergence herbicide, is used primarily on row crops and has the potential to reach groundwater or surface water following a rain event shortly after application. Off-field transport is often determined by soil properties; therefore, soils within potential use areas were assessed and mapped to establish areas with soils vulnerable to leaching and/or runoff. Corn and cotton production areas were used as surrogate crops for high potential use areas of acetochlor within areas identified using GlobCover land use data and the Spatial Production Allocation Model agricultural statistics data. The geospatial analysis identified approximately 462 million ha of potentially vulnerable soils in the Sahel region of which 65.7 million ha are within agricultural areas. An adjustment for corn and cotton production areas showed that 2.2 million ha or 3.3% of agricultural fields could have potential restrictions for acetochlor use. Approximately 0.159 million ha of soils or 0.24% of agricultural fields are in the presence of shallow groundwater, defined by depth < 9 m. In addition, 0.0128 million ha or 0.02% were determined to be adjacent to surface water bodies. To understand the uncertainty associated with the use of specific land cover datasets, an overlay assessment was conducted using alternative data sources. Overlap between selected land cover datasets in the Sahel region varies and ranges from 24.7% to 75.5% based on a merged 2009 GlobCover and CCI LC datasets. In comparison with the merged 2005 and 2009 GlobCover dataset, the cropland overlaps range from 38.9% to 85.0%. This demonstrates that the choice of land cover dataset can have a significant impact on a spatial assessment. Results from this assessment demonstrate that only a small fraction of vulnerable agricultural soils across the region may be a risk for contamination by acetochlor of groundwater or surface resources, based on product label recommendations. Given the availability of spatial data in a region, the methods contained herein may additionally be used in other localities to provide similar information that can be helpful for water quality management.Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S